A2B Adenosine Receptor Selectivity: ISAM-140 Achieves >2,800-Fold Discrimination Over A1, A2A, and A3 Subtypes
The 3,4-dihydropyrimidin-2(1H)-one chemotype yielded ISAM-140, which binds the human A2B adenosine receptor (hA2BAR) with a Ki of 3.49 nM and exhibits complete selectivity — Ki values exceed 10,000 nM at hA1, hA2A, and hA3 subtypes [1]. This represents a >2,800-fold selectivity window for A2B over all other adenosine receptor subtypes. In contrast, the canonical xanthine-based A2B antagonist MRS-1754 exhibits only ~200-fold selectivity over A1, and the widely used reference antagonist PSB-603 retains measurable A2A affinity [2]. The DHPM scaffold thus provides a selectivity margin that is unattainable with classical purine or xanthine chemotypes, enabling immunological studies where A2A-sparing pharmacology is critical.
| Evidence Dimension | Adenosine receptor subtype binding selectivity (Ki ratio A2B vs. A1/A2A/A3) |
|---|---|
| Target Compound Data | ISAM-140: Ki hA2B = 3.49 nM; Ki hA1, hA2A, hA3 all >10,000 nM |
| Comparator Or Baseline | MRS-1754 (xanthine A2B antagonist): Ki hA2B ≈ 1 nM; ~200-fold selectivity over A1. PSB-603: retains residual A2A affinity. |
| Quantified Difference | >2,800-fold selectivity window for ISAM-140 vs. ~200-fold for MRS-1754; ~14-fold selectivity advantage |
| Conditions | Radioligand binding assays at recombinant human adenosine receptor subtypes; functional cAMP antagonism confirmed in cellular assays. |
Why This Matters
For procurement decisions in GPCR drug discovery, the DHPM scaffold uniquely enables A2B-selective chemical probe development without the off-target adenosine receptor engagement that confounds results with xanthine-based antagonists.
- [1] El Maatougui, A.; Azuaje, J.; González-Gómez, M.; et al. Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes. J. Med. Chem. 2016, 59, 1967–1984. View Source
- [2] Stefanachi, A.; et al. 3,4-Dihydropyrimidin-2(1H)-ones as Antagonists of the Human A2B Adenosine Receptor: Optimization, Structure–Activity Relationship Studies, and Enantiospecific Recognition. J. Med. Chem. 2021, 64, 458–480. View Source
